D-Glucitol 3-(bromoacetate)
Description
D-Glucitol 3-(bromoacetate) is a chemically modified derivative of D-glucitol (sorbitol), where a bromoacetate group (-O-CO-CH2-Br) is esterified at the 3-hydroxy position of the glucitol backbone. This modification introduces reactive alkylating properties due to the bromine atom, making it valuable in crosslinking applications, bioconjugation, and pharmaceutical synthesis. While the mono-substituted derivative (3-position) is less commonly documented, bis- and poly-substituted analogs (e.g., 1,3-bis(bromoacetate), pentakis(bromoacetate)) are better characterized in the literature .
Properties
CAS No. |
94201-41-9 |
|---|---|
Molecular Formula |
C8H15BrO7 |
Molecular Weight |
303.10 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] 2-bromoacetate |
InChI |
InChI=1S/C8H15BrO7/c9-1-6(14)16-8(5(13)3-11)7(15)4(12)2-10/h4-5,7-8,10-13,15H,1-3H2/t4-,5+,7-,8-/m1/s1 |
InChI Key |
OSBOGWJBMWVGFO-IXROVEORSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](CO)O)OC(=O)CBr)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)OC(=O)CBr)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol 3-(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction can be summarized as follows: [ \text{D-Glucitol} + \text{Bromoacetic Acid} \rightarrow \text{D-Glucitol 3-(bromoacetate)} + \text{Water} ]
Industrial Production Methods: Industrial production of D-Glucitol 3-(bromoacetate) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: D-Glucitol 3-(bromoacetate) undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetate group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The hydroxyl groups on the glucitol backbone can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride, are commonly used.
Major Products:
Scientific Research Applications
Chemistry: D-Glucitol 3-(bromoacetate) is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, D-Glucitol 3-(bromoacetate) is used to study enzyme-substrate interactions and metabolic pathways. It is also explored for its potential use in drug delivery systems due to its ability to form stable conjugates with bioactive molecules .
Industry: In the industrial sector, D-Glucitol 3-(bromoacetate) is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and material science .
Mechanism of Action
The mechanism of action of D-Glucitol 3-(bromoacetate) involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoacetate group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule .
Comparison with Similar Compounds
Structural and Positional Isomers
D-Glucitol bromoacetate derivatives vary in substitution patterns, significantly altering their reactivity and applications:
*9CI: Ninth Collective Index nomenclature.
Key Insights :
- Positional Selectivity : The 3-position offers moderate steric accessibility compared to the 1- or 6-positions, which are terminal and more reactive in linear glucitol chains.
- Degree of Substitution : Poly-substituted derivatives (e.g., pentakis) exhibit higher molecular weights (e.g., ~940 g/mol for pentakis) and broader applications in materials science .
Analytical Characterization
- Chromatography : Glycan analysis tools like GlycoBase and autoGU () can be adapted to resolve glucitol bromoacetate isomers based on retention times and mass spectra .
- Spectroscopy : NMR and IR spectra differentiate substitution patterns; e.g., C3-substituted derivatives show distinct chemical shifts for the 3-position proton.
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